
2-(4-ethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer and Antimicrobial Activity
A study focused on synthesizing N-aryl substituted phenyl acetamide analogs, including compounds structurally related to 2-(4-ethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide. These compounds were evaluated for their activity against HCT 116 cancer cell line and also screened for antimicrobial activities, demonstrating potential in anticancer and antimicrobial applications (Kumar et al., 2019).
β3-adrenergic Receptor Agonists
Research on N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally similar to the compound , showed these molecules to be selective β3-adrenergic receptor agonists. This indicates potential utility in treating obesity and non-insulin dependent diabetes, with some derivatives exhibiting significant hypoglycemic activity in a rodent model (Maruyama et al., 2012).
Herbicide Metabolism
A study on chloroacetamide herbicides, which share structural similarities with the compound of interest, investigated their metabolism in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential toxicological implications of related compounds (Coleman et al., 2000).
Anticonvulsant Activity
Compounds structurally related to this compound were synthesized and evaluated for anticonvulsant activity. These studies provide insight into the potential use of similar compounds in treating epilepsy (Obniska et al., 2015).
PTP1B Inhibitors
Research on 2-(4-methoxyphenyl)ethyl acetamide derivatives, related to the compound , explored their potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors. This indicates possible applications in treating diseases like diabetes (Saxena et al., 2009).
Cyclooxygenase Inhibitory Activity
Studies on derivatives of triazine, which include functional groups found in the target compound, investigated their inhibitory activity on cyclooxygenase enzymes. This suggests potential applications in anti-inflammatory therapies (Ertas et al., 2022).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-18-9-7-15(8-10-18)13-20(25)22-17-6-4-5-16(14-17)19-11-12-21(26-2)24-23-19/h4-12,14H,3,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUOHCEMZVZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)
![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)
![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)
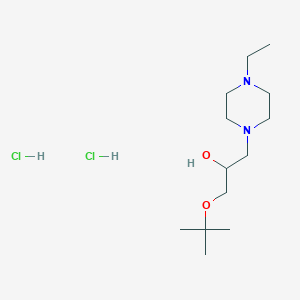
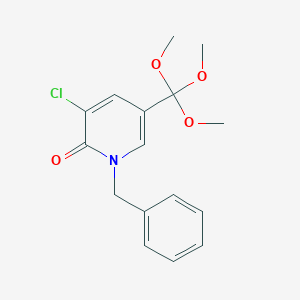
![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)
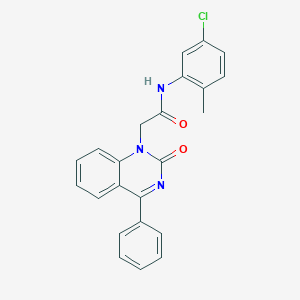

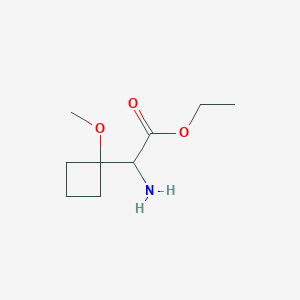
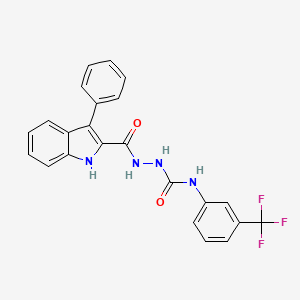
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)